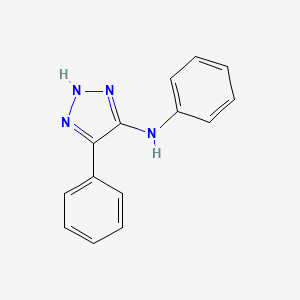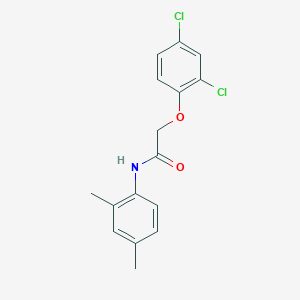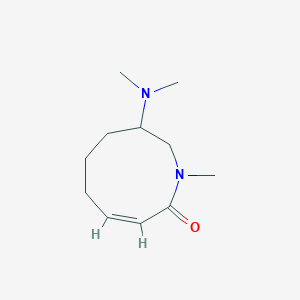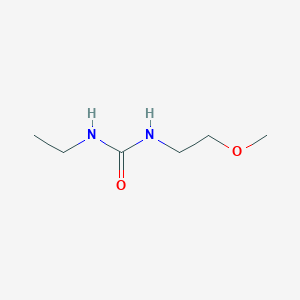
Androsterone-d4 glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androsterone-d4 glucuronide: is a deuterated form of androsterone glucuronide, a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT). It is often used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of androsterone-d4 glucuronide typically involves the deuteration of androsterone followed by glucuronidation. The deuteration process replaces hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The glucuronidation step involves the conjugation of androsterone with glucuronic acid, often facilitated by enzymes such as UDP-glucuronosyltransferases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in liquid form, often in methanol, and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions: Androsterone-d4 glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield this compound ketone, while reduction may yield this compound alcohol .
科学研究应用
Chemistry: Androsterone-d4 glucuronide is used as an internal standard in analytical chemistry to quantify levels of androsterone glucuronide in biological samples. This is particularly useful in studies related to steroid metabolism and endocrine function .
Biology: In biological research, this compound is used to study the metabolism and excretion of androgens. It helps in understanding the role of androgens in various physiological processes, including reproductive health and development .
Medicine: In medical research, this compound is used in diagnostic testing for gonadal and adrenal diseases. It is also used in sports medicine to monitor testosterone doping .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting androgen pathways. It is also used in quality control processes to ensure the accuracy and reliability of analytical methods .
作用机制
Androsterone-d4 glucuronide exerts its effects primarily through its role as a metabolite of testosterone and dihydrotestosterone (DHT). It is formed from androsterone by the action of UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17. These enzymes facilitate the conjugation of androsterone with glucuronic acid, making it more water-soluble and easier to excrete .
相似化合物的比较
Androsterone glucuronide: The non-deuterated form of androsterone-d4 glucuronide, used in similar applications but without the isotopic labeling.
Androstanediol glucuronide: Another major metabolite of DHT, used as a marker of hirsutism in women.
Etiocholanolone glucuronide: A metabolite of testosterone, used in studies of steroid metabolism.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for more accurate quantification and analysis of androsterone glucuronide levels in biological samples .
属性
分子式 |
C25H38O8 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-oxo-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2 |
InChI 键 |
VFUIRAVTUVCQTF-RDSFDFKRSA-N |
手性 SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])CCC4=O)C)C)[2H] |
规范 SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)










![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

